molecular formula C13H13N3O3 B2638695 methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate CAS No. 338975-52-3

methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate

Cat. No.: B2638695
CAS No.: 338975-52-3
M. Wt: 259.265
InChI Key: UHXMAMFGBDNEKC-UHFFFAOYSA-N
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Description

“Methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate” is a chemical compound . It is also known by its synonyms .

Scientific Research Applications

Synthesis and Modification Applications

Modification with Fluorine-Containing Heterocycles : A study by Sokolov and Aksinenko (2012) explored the reaction of methyl 3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propionate with 1,3-binucleophiles, leading to fluorine-containing heterocyclic 3-methyl-1-phenylpyrazol-5-one derivatives. This modification indicates the potential for creating new compounds with varied chemical properties and possible applications in materials science and pharmaceuticals (Sokolov & Aksinenko, 2012).

Green Chemistry Approaches

Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles : The study by Al-Matar et al. (2010) presents a green chemistry approach by synthesizing Pyrano[2,3-c]pyrazoles through a solvent-free method. This research demonstrates the importance of environmentally benign reactions in the synthesis of heterocyclic compounds, which are often used in drug development and other areas of chemistry (Al-Matar et al., 2010).

Heterocyclic Compound Formation

Synthesis of Thiazoles and Pyrazolo[1,5-a]pyrimidines : Abdelhamid and Afifi (2010) reported on the synthesis of various thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety. These compounds, with their complex heterocyclic structures, have potential applications in medicinal chemistry, particularly due to their possible biological activities (Abdelhamid & Afifi, 2010).

Electrochemical Studies

Mannich Bases Bearing Pyrazolone Moiety : The creation of Mannich bases incorporating the pyrazolone structure and their electrochemical characterization was documented by Naik et al. (2013). This study provides insight into the electrochemical behavior of these compounds, which could be crucial for their application in electronic materials or as sensors (Naik et al., 2013).

Biological Activity and Complex Formation

Biological Activity of Pyrazolone Derivatives : Asegbeloyin et al. (2014) explored the synthesis of N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, revealing their potent cytotoxic activity against HL-60 human promyelocytic leukemia cells. This study highlights the potential pharmaceutical applications of these compounds in cancer therapy (Asegbeloyin et al., 2014).

Properties

IUPAC Name

methyl 2-[(3-oxo-5-phenyl-1,2-dihydropyrazol-4-yl)methylideneamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-11(17)8-14-7-10-12(15-16-13(10)18)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBPOXOIABGONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN=CC1=C(NNC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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